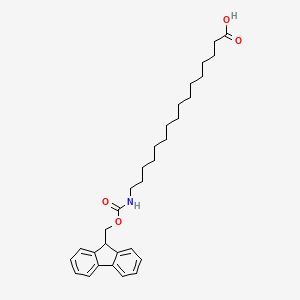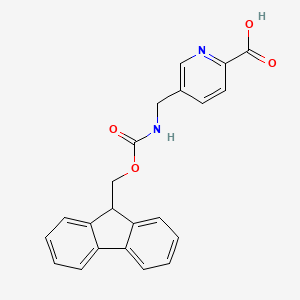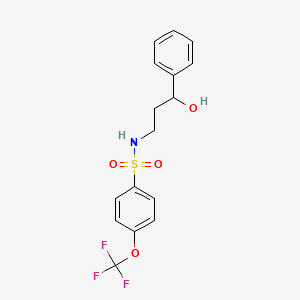
16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid” is a chemical compound with the molecular formula C31H43NO4 . It is also known as “16- (Fmoc-amino)-palmitic acid” or "16- (Fmoc-amino)-hexadecanoic acid" . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a long chain hexadecanoic acid (16 carbon atoms) attached to a fluorenylmethyloxycarbonyl (Fmoc) group through an amide bond . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 663.9±28.0 °C and a predicted density of 1.080±0.06 g/cm3 . The pKa is predicted to be 4.78±0.10 .Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids are utilized as surfactants for carbon nanotubes. These compounds are modeled through quantum mechanical computations and converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions (Cousins et al., 2009).
Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues
The synthesis process involves N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. These units are incorporated into solid-phase synthesis, leading to efficient synthesis of oligomers varying in length. This research showcases the application in synthesizing complex biomolecules (Gregar & Gervay-Hague, 2004).
Solid Phase Peptide Synthesis
The Fmoc (9-fluorenylmethoxycarbonyl) amino acids method has greatly advanced solid phase peptide synthesis (SPPS) by introducing a variety of solid supports, linkages, and protective groups. This has enabled the synthesis of biologically active peptides and small proteins under diverse conditions, showcasing its versatility in bioorganic chemistry (Fields & Noble, 2009).
Biosynthesis of Plant Biopolymers
Research into plant biopolymers has identified the occurrence of positional isomers of dihydroxyhexadecanoic acid in plant cutins and suberins. This study illuminates the chemical diversity and biosynthesis pathways of these natural polymers, contributing to our understanding of plant biology and potential applications in bio-based materials (Holloway & Deas, 1971).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include recommendations for handling and disposal, personal protection, and actions to take in case of exposure .
Mechanism of Action
Mode of Action
It is known that the compound is stable at room temperature and has a long shelf-life . It is also used as a coupling agent in peptide synthesis , suggesting it may interact with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it may be involved in protein synthesis and related pathways.
Result of Action
Given its role in peptide synthesis , it may influence protein formation and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is stable at room temperature , suggesting that it may maintain its efficacy under standard laboratory conditions.
properties
IUPAC Name |
16-(9H-fluoren-9-ylmethoxycarbonylamino)hexadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO4/c33-30(34)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-32-31(35)36-24-29-27-20-15-13-18-25(27)26-19-14-16-21-28(26)29/h13-16,18-21,29H,1-12,17,22-24H2,(H,32,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUPWMJPTFWFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1,3-thiazole](/img/structure/B2755116.png)
![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2755119.png)
![5-Chloro-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755121.png)

![1-[4-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2755123.png)


![3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2755128.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2755129.png)
![1-(2-methylpropyl)-5-(3-methylthiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2755132.png)
![methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2755133.png)